molecular formula C16H18ClNO2 B12898592 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide CAS No. 73901-57-2

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B12898592
CAS No.: 73901-57-2
M. Wt: 291.77 g/mol
InChI Key: BSNWBWQIIDAFLZ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, an ethyl-methylphenyl group, and a furan-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 2-ethyl-6-methylphenylamine, and furan-2-ylmethylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts or solvents.

    Formation of Intermediate Compounds: The starting materials undergo a series of chemical reactions to form intermediate compounds, which are then further reacted to produce the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, where the furan ring or the ethyl-methylphenyl group is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions may involve the reduction of the chloro group or other functional groups within the molecule.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various substituted amides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group, ethyl-methylphenyl group, and furan-2-ylmethyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-ethylphenyl)-N-(furan-2-ylmethyl)acetamide
  • 2-chloro-N-(2-methylphenyl)-N-(furan-2-ylmethyl)acetamide
  • 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

Uniqueness

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide is unique due to the specific combination of functional groups attached to the acetamide backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

73901-57-2

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C16H18ClNO2/c1-3-13-7-4-6-12(2)16(13)18(15(19)10-17)11-14-8-5-9-20-14/h4-9H,3,10-11H2,1-2H3

InChI Key

BSNWBWQIIDAFLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(CC2=CC=CO2)C(=O)CCl)C

Origin of Product

United States

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